Structural Specificity: Hydroxy Torsemide (M1) vs. Torasemide M3
Hydroxy Torsemide (Torasemide M1) is structurally distinct from the other active metabolite, 4'-Hydroxy Torsemide (Torasemide M3), requiring a separate, specific reference standard for accurate analytical work. While both share the molecular formula C₁₆H₂₀N₄O₄S and a molecular weight of 364.42 g/mol, their chemical structures differ fundamentally, precluding interchangeability in any quantitative assay [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 4-((3-(Hydroxymethyl)phenyl)amino)-N-(isopropylcarbamoyl)pyridine-3-sulfonamide. The hydroxyl group is on the methyl group attached to the meta position of the phenyl ring. |
| Comparator Or Baseline | Torasemide M3: 4-((4-Hydroxy-3-methylphenyl)amino)-N-(isopropylcarbamoyl)pyridine-3-sulfonamide. The hydroxyl group is directly on the para position of the phenyl ring. |
| Quantified Difference | Fundamentally different chemical structures due to the position of the hydroxylation. |
| Conditions | Comparison of IUPAC names and SMILES notations from vendor technical datasheets [1]. |
Why This Matters
Procurement of the incorrect isomer will lead to failed method selectivity and inaccurate analyte quantification due to potential differences in chromatographic retention times and mass spectral fragmentation.
- [1] SynZeal. (n.d.). Hydroxy Torsemide (SZ-T071020) vs. 4'-Hydroxy Torsemide (SZ-T071019). Product Datasheets. View Source
